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molecular formula C10H9ClFNO B8732137 Azetidin-1-yl(3-chloro-4-fluorophenyl)methanone CAS No. 863454-79-9

Azetidin-1-yl(3-chloro-4-fluorophenyl)methanone

Cat. No. B8732137
M. Wt: 213.63 g/mol
InChI Key: FHRNSSUQTJBVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745475B2

Procedure details

To a solution of 3-chloro-4-fluorobenzoic acid (1.74 g, 10.0 mmol) in DCM (50 mL) was added oxalyl chloride (1.05 mL, 12.0 mmol) and DMF (1 drop). The mixture was stirred at ambient temperature for 16 hours and the DCM and excess oxalyl chloride evaporated in vacuo. The residual acid chloride and azetidine hydrochloride (1.12 g, 12 mmol) were taken up in DCM (25 mL) and triethylamine (4.18 mL, 30 mmol) added to the mixture, which was stirred at ambient temperature for 2 hours. The DCM was evaporated in vacuo, and the residue partitioned between ethyl acetate (100 mL) and 1N hydrochloric acid (50 mL). The ethyl acetate layer was washed sequentially with saturated aqueous sodium hydrogen carbonate and brine, dried (MgSO4), and evaporated. The residue was crystallized from ethyl acetate/isohexane to give the title compound (1.64 g).
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.12 g
Type
reactant
Reaction Step Three
Quantity
4.18 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]([OH:7])=O.C(Cl)(=O)C(Cl)=O.Cl.[NH:19]1[CH2:22][CH2:21][CH2:20]1.C(N(CC)CC)C>C(Cl)Cl.CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]([N:19]1[CH2:22][CH2:21][CH2:20]1)=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
1.74 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CC1F
Name
Quantity
1.05 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Two
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.12 g
Type
reactant
Smiles
Cl.N1CCC1
Step Four
Name
Quantity
4.18 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the DCM and excess oxalyl chloride evaporated in vacuo
STIRRING
Type
STIRRING
Details
was stirred at ambient temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The DCM was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate (100 mL) and 1N hydrochloric acid (50 mL)
WASH
Type
WASH
Details
The ethyl acetate layer was washed sequentially with saturated aqueous sodium hydrogen carbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ethyl acetate/isohexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)N2CCC2)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 1.64 g
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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